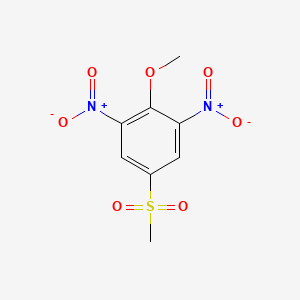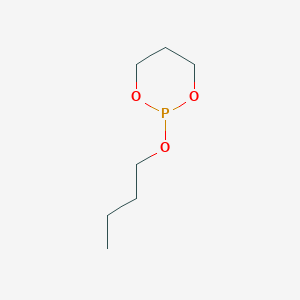
2-Methylpropyl naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl naphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Naphthalene-1-carboxylic acid+2-MethylpropanolH2SO42-Methylpropyl naphthalene-1-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-Methylpropyl naphthalene-1-methanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Naphthalene-1-carboxylic acid
Reduction: 2-Methylpropyl naphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and 2-methylpropanol, which can then participate in various biochemical processes. The aromatic ring of the compound can also interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl naphthalene-1-carboxylate
- Ethyl naphthalene-1-carboxylate
- Propyl naphthalene-1-carboxylate
Uniqueness
2-Methylpropyl naphthalene-1-carboxylate is unique due to the presence of the 2-methylpropyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
32461-86-2 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-methylpropyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-11(2)10-17-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
ZMNJWSHRBLQOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
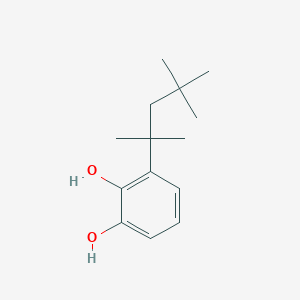
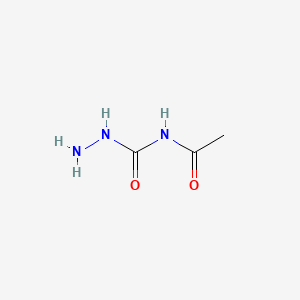
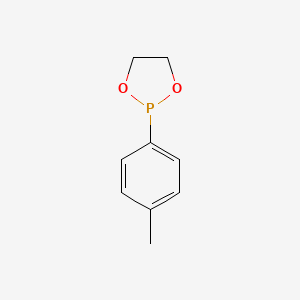
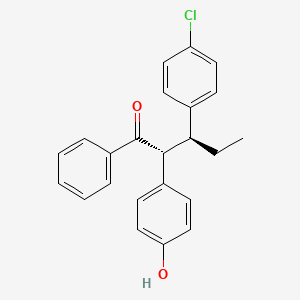
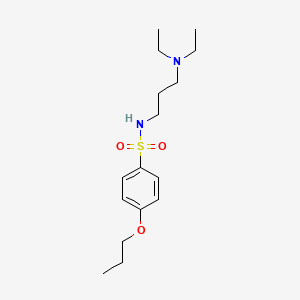
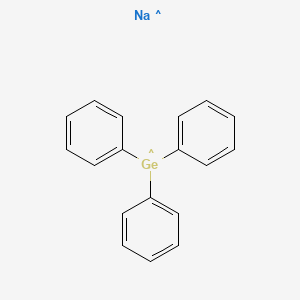
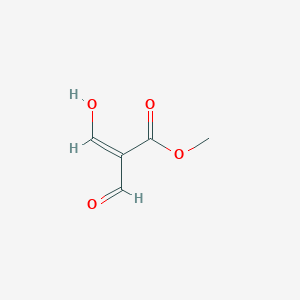
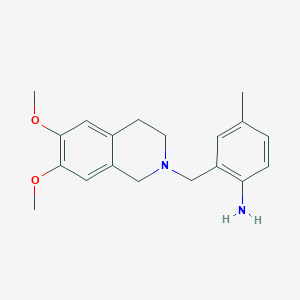
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
